molecular formula C11H11NO2 B15055106 6-Isopropylindoline-2,3-dione CAS No. 188784-45-4

6-Isopropylindoline-2,3-dione

Cat. No.: B15055106
CAS No.: 188784-45-4
M. Wt: 189.21 g/mol
InChI Key: MNGRULZILXDHPT-UHFFFAOYSA-N
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Description

6-Isopropylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound features an indoline core with an isopropyl group at the 6-position and a dione functionality at the 2,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the indoline-2,3-dione scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Isopropylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Isopropylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s dione functionality allows it to participate in redox reactions, influencing cellular processes. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: Lacks the isopropyl group but shares the indoline core and dione functionality.

    6-Methylindoline-2,3-dione: Similar structure with a methyl group instead of an isopropyl group.

    6-Ethylindoline-2,3-dione: Features an ethyl group at the 6-position.

Uniqueness

6-Isopropylindoline-2,3-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

CAS No.

188784-45-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-propan-2-yl-1H-indole-2,3-dione

InChI

InChI=1S/C11H11NO2/c1-6(2)7-3-4-8-9(5-7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14)

InChI Key

MNGRULZILXDHPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C(=O)N2

Origin of Product

United States

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